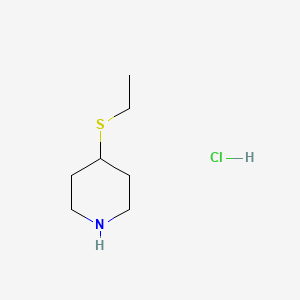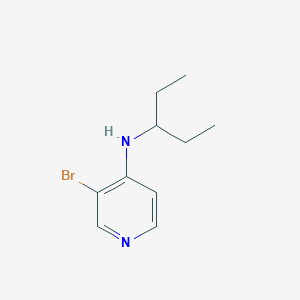
4-(Ethylsulfanyl)piperidine hydrochloride
Descripción general
Descripción
4-(Ethylsulfanyl)piperidine hydrochloride is a chemical compound with the empirical formula C7H16ClNS . It is a solid substance and has a molecular weight of 181.73 g/mol . The compound is used for research purposes.
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task in modern organic chemistry . Recent scientific literature has reported various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The SMILES string of this compound is O=S(C1CCNCC1)(CC)=O.Cl . The InChI is 1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 181.73 g/mol .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research on compounds closely related to 4-(Ethylsulfanyl)piperidine hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, has provided insights into their crystal and molecular structures. These studies, utilizing techniques like single-crystal X-ray diffraction, have characterized the conformations and bonding interactions of piperidine derivatives, aiding in understanding their chemical behaviors and potential for drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Medicinal Chemistry
Several studies have focused on synthesizing piperidine derivatives and evaluating their biological activities. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has explored the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the potential of these compounds in fine chemical intermediates (Zheng Rui, 2010).
Anticancer and Antibacterial Potentials
Novel piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their antibacterial and anticancer properties. These studies indicate that piperidine derivatives can serve as moderate inhibitors of bacterial growth and possess anticancer activities against various cancer cell lines (Kashif Iqbal et al., 2017).
Antioxidant and Enzyme Inhibition
Research on sulfonyl hydrazone scaffolds incorporating piperidine rings has revealed their significance in medicinal chemistry, showing antioxidant capacity and anticholinesterase activity. These findings suggest the therapeutic potential of these compounds for treating oxidative stress-related diseases and cholinesterase-related disorders (Nurcan Karaman et al., 2016).
Molecular Docking Studies
Molecular docking studies on piperidine derivatives, including this compound analogs, have provided insights into their interactions with biological targets. These studies are crucial for understanding the mechanism of action and for designing more potent and selective drug candidates (A. Siwek et al., 2012).
Safety and Hazards
The safety information for 4-(Ethylsulfanyl)piperidine hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
Análisis Bioquímico
Biochemical Properties
4-(Ethylsulfanyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, influencing various biochemical pathways. Additionally, this compound has been observed to inhibit certain proteases, thereby affecting protein degradation and turnover .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This interaction can result in the formation of reactive intermediates that can modify other biomolecules, such as proteins and nucleic acids. Additionally, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can lead to the accumulation of specific proteins, affecting various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies . For instance, prolonged exposure to this compound has been associated with changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These effects are likely due to the formation of reactive intermediates that can damage cellular components. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound involves the oxidation of the ethylsulfanyl group, leading to the formation of sulfoxide and sulfone derivatives . These metabolites can further interact with other biomolecules, influencing various metabolic processes. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation . These modifications can direct the compound to organelles such as the mitochondria, where it can exert its effects on cellular metabolism .
Propiedades
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)


![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)